Autophagy Inhibition Potency: IITZ-01 Exhibits >10-Fold Superior Activity Versus Chloroquine
IITZ-01 demonstrates more than a 10-fold enhancement in autophagy inhibition potency compared to chloroquine (CQ) in parallel assays [1]. This quantitative advantage is derived from its dual action: IITZ-01 accumulates specifically in lysosomes, deacidifies the lysosomal lumen as measured by decreased Lysotracker Red staining, and inhibits lysosomal enzyme maturation, thereby blocking the degradative phase of autophagy more effectively than CQ [1]. In MDA-MB-231 triple-negative breast cancer cells, treatment with 2 μM IITZ-01 for 24 hours results in a vacuolated phenotype characterized by increased numbers and sizes of electron-lucent and electron-dense vesicles corresponding to lysosomes, endosomes, and vesicles containing undigested autophagic cargo [2].
| Evidence Dimension | Autophagy inhibition potency (fold difference relative to chloroquine) |
|---|---|
| Target Compound Data | >10-fold more potent than chloroquine |
| Comparator Or Baseline | Chloroquine (CQ): baseline reference value |
| Quantified Difference | >10-fold increase in autophagy inhibition |
| Conditions | Lysotracker Red staining and lysosomal enzyme maturation assays in MDA-MB-231 triple-negative breast cancer cells |
Why This Matters
For researchers requiring robust autophagic blockade in their experimental models, IITZ-01 provides a level of inhibition that chloroquine cannot achieve at equivalent or tolerated concentrations.
- [1] Guntuku L, Gangasani JK, Thummuri D, et al. IITZ-01, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo. Oncogene. 2019;38(4):581-595. View Source
- [2] Ambeed. IITZ-01 Product Manual. MDA-MB-231 cell morphology data. View Source
